3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)-
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Overview
Description
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structural features, including a benzopyran core, a carboxylic acid group, and various substituents such as chlorine, hydroxyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of Substituents: Chlorine, hydroxyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, hydroxylating agents, and trifluoromethylating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Citrinin: 4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid.
Coumarin Derivatives: Compounds with a benzopyran core and various substituents.
Uniqueness
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to other similar compounds.
Properties
CAS No. |
142689-03-0 |
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Molecular Formula |
C12H8ClF3O5 |
Molecular Weight |
324.63 g/mol |
IUPAC Name |
5-chloro-6-hydroxy-3-methyl-8-oxo-4-(trifluoromethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H8ClF3O5/c1-3-7(12(14,15)16)5-4(2-21-3)9(17)6(11(19)20)10(18)8(5)13/h2-3,7,18H,1H3,(H,19,20) |
InChI Key |
LRFBEZSCLJUSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C(=C(C(=O)C2=CO1)C(=O)O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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